4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate
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Overview
Description
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate is a chemical compound characterized by the presence of a phenyl propionate group attached to a 1,3-dioxoisoindolin-2-yl moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact withγ-aminobutyric acid (GABA) receptors and cytochrome P450 enzymes . These targets play crucial roles in neurological functions and metabolic processes, respectively.
Mode of Action
It’s suggested that the compound may bind to its targets and modulate their activity . For instance, interaction with GABA receptors could influence neuronal excitability, while interaction with cytochrome P450 enzymes could affect the metabolism of various substances within the body .
Biochemical Pathways
Given its potential interaction with gaba receptors and cytochrome p450 enzymes, it may influenceneurotransmission pathways and metabolic pathways , respectively . These effects could lead to downstream changes in neuronal activity and the metabolism of various substances.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .
Result of Action
Based on its potential targets, it could potentially modulate neuronal activity (via gaba receptors) and influence the metabolism of various substances (via cytochrome p450 enzymes) . These effects could have implications for conditions such as epilepsy and certain metabolic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how an individual responds to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in ethanol.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, benzoyl peroxide as a catalyst, and various organic solvents like carbon tetrachloride (CCl4) and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can yield brominated derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and applications.
Indole derivatives: Compounds such as indole-2-carboxylic acid and its derivatives have comparable structural features and biological activities.
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate stands out due to its unique combination of the isoindoline-1,3-dione moiety with a phenyl propionate group.
Properties
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMQUZXRWROMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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